Synthetic Access via Dehydrohalogenation from 5-Chloro-3-(1-chloroethyl)-1-ethylpyrazole Precursor
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole can be obtained via dehydrohalogenation of 5-chloro-3-(1-chloroethyl)-1-ethylpyrazole (CAS 1278588-16-1) using triethylamine in diethyl ether and N,N-dimethylformamide over a reaction time of 6.0 hours [1]. This route stems from the heterocyclization of 1,1-dichloro-4-halo-1-alken-3-ones with hydrazines, followed by dehydrohalogenation to yield 5-chloro-3-alkenylpyrazoles [1]. In contrast, 5-chloro-1-ethyl-1H-pyrazole (CAS 1427020-01-6) lacks the vinyl group and thus cannot undergo analogous dehydrohalogenation to install a vinyl moiety, making it unsuitable for applications requiring vinyl-functionalized pyrazole intermediates .
| Evidence Dimension | Synthetic route availability for vinyl group installation |
|---|---|
| Target Compound Data | Obtained via dehydrohalogenation of 5-chloro-3-(1-chloroethyl)-1-ethylpyrazole with triethylamine in Et2O/DMF, 6.0 h |
| Comparator Or Baseline | 5-chloro-1-ethyl-1H-pyrazole (CAS 1427020-01-6): No vinyl group present; cannot undergo analogous dehydrohalogenation to install vinyl moiety |
| Quantified Difference | Not applicable (categorical difference in functional group presence) |
| Conditions | Triethylamine, diethyl ether, N,N-dimethylformamide solvent system, 6.0 h reaction time [1] |
Why This Matters
Researchers requiring a pyrazole intermediate with a vinyl handle for subsequent cycloaddition or polymerization chemistry must procure this specific compound; the non-vinyl analog cannot serve this synthetic purpose.
- [1] Molaid Chemical Database. 5-Chloro-3-vinyl-1-ethylpyrazole (CAS 1278588-27-4). Reaction information and upstream precursor data. View Source
